molecular formula C17H15BrIN3O2 B11564296 2'-Bromosuccinanilic acid N'-(4-iodobenzylidene)hydrazide

2'-Bromosuccinanilic acid N'-(4-iodobenzylidene)hydrazide

Cat. No.: B11564296
M. Wt: 500.1 g/mol
InChI Key: PUOATWXXXGTAOA-RGVLZGJSSA-N
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Description

2’-Bromosuccinanilic acid N’-(4-iodobenzylidene)hydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromosuccinanilic acid N’-(4-iodobenzylidene)hydrazide typically involves the condensation reaction between 2’-bromosuccinanilic acid and 4-iodobenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s hydrazone moiety makes it a candidate for biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Its potential as a pharmacophore for the development of new drugs, particularly those targeting cancer or infectious diseases, is being explored.

    Industry: The compound can be used in the development of new polymers and materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2’-Bromosuccinanilic acid N’-(4-iodobenzylidene)hydrazide is largely dependent on its interaction with biological targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine and iodine atoms can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2’-Bromosuccinanilic acid N’-(4-chlorobenzylidene)hydrazide
  • 2’-Bromosuccinanilic acid N’-(4-bromobenzylidene)hydrazide
  • 2’-Bromosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide

Comparison: Compared to its analogs, 2’-Bromosuccinanilic acid N’-(4-iodobenzylidene)hydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C17H15BrIN3O2

Molecular Weight

500.1 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrIN3O2/c18-14-3-1-2-4-15(14)21-16(23)9-10-17(24)22-20-11-12-5-7-13(19)8-6-12/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

PUOATWXXXGTAOA-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I)Br

Origin of Product

United States

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